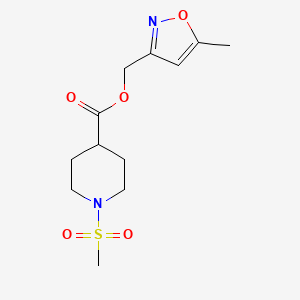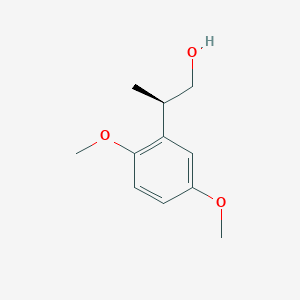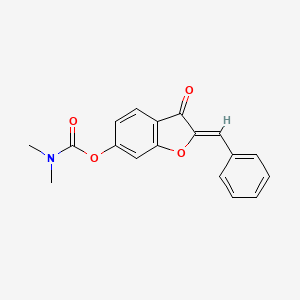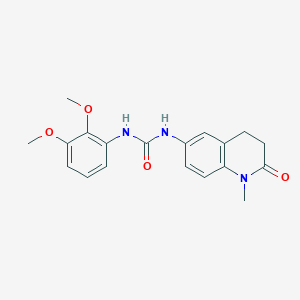
N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains an indene structure (a fused benzene and cyclopentene ring), a methoxy group (-OCH3), a methyl group (-CH3), and an amine group (-NH2) attached to a cyclohexyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution, reduction, and condensation .Scientific Research Applications
Chemical Structure and Hydrogen Bonding Insights
Research on compounds with structural similarities to N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide; hydrochloride has focused on their chemical structures and hydrogen bonding capabilities. For example, the study of anticonvulsant enaminones reveals insights into hydrogen bonding in compounds with cyclohexene rings, which might be relevant for understanding the interactions and potential applications of N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide; hydrochloride (Kubicki, Bassyouni, & Codding, 2000).
Novel Synthesis Approaches
Innovative synthesis methods for N-methoxy-N-methylamides, which share functional groups with the compound , highlight the evolving techniques in creating complex molecules. These methods could potentially be applied or inspire approaches to synthesize or modify N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide; hydrochloride efficiently (Lee, 2007).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as amino acid derivatives and cyclic dipeptidyl ureas, from similar core structures points to the potential pharmacological applications of N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide; hydrochloride. These pathways may offer routes to explore its use in developing new therapeutic agents (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Conformational Studies
Studies on the conformational aspects of similar compounds could provide a foundation for understanding the structural behavior of N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide; hydrochloride under various conditions. This knowledge is crucial for its potential application in scientific research, especially in designing drugs with optimal bioavailability and efficacy (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).
Potential Biological Activity
Research on structurally related compounds has indicated various biological activities, suggesting that N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide; hydrochloride could also possess significant biological properties. These properties may include antibacterial, anticonvulsant, or anti-inflammatory activities, offering a wide range of potential research and therapeutic applications (Jarak, Pavlović, & Karminski-Zamola, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-20(14-9-7-13(19)8-10-14)18(21)15-11-6-12-4-3-5-16(22-2)17(12)15;/h3-5,13-15H,6-11,19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIIBTKEPKLMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)C2CCC3=C2C(=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)
![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)
![3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile](/img/structure/B2707093.png)

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)



![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)
![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)



